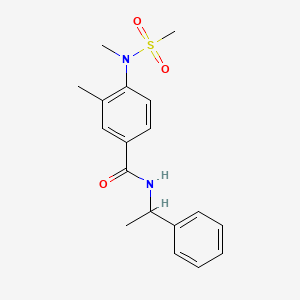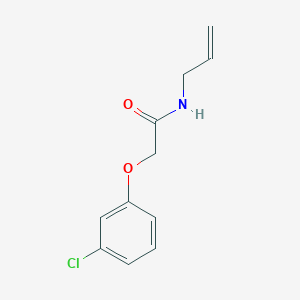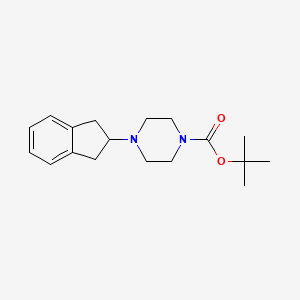
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE
概要
説明
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a methyl group, a methanesulfonamido group, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Sulfonamide Formation: The methanesulfonamido group is introduced through the reaction of the benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.
Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and chemical synthesis, due to its reactivity and stability.
作用機序
The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
4-METHYL-N-(1-PHENYLETHYL)BENZAMIDE: Similar structure but lacks the methanesulfonamido group.
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOIC ACID: Similar structure but has a carboxylic acid group instead of the benzamide group.
N-(1-PHENYLETHYL)BENZAMIDE: Similar structure but lacks the methyl and methanesulfonamido groups.
Uniqueness
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(1-PHENYLETHYL)BENZAMIDE is unique due to the presence of both the methanesulfonamido group and the phenylethyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-12-16(10-11-17(13)20(3)24(4,22)23)18(21)19-14(2)15-8-6-5-7-9-15/h5-12,14H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZUJPGLMXZMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}cyclohexanecarboxamide](/img/structure/B4455398.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenesulfonamide](/img/structure/B4455401.png)
![2,4,6-TRIMETHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4455405.png)
![2-[(2,4-dichlorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B4455415.png)
![2,6-diethylthieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B4455420.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B4455426.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4455428.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4455431.png)
![5-FLUORO-2-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B4455434.png)
![N-(Propan-2-YL)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4455438.png)



![4-(4-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE](/img/structure/B4455478.png)
